molecular formula C22H24ClN3O5S B11460433 3-({1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-({1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11460433
M. Wt: 478.0 g/mol
InChI Key: XWSBPBHVDIWQEH-UHFFFAOYSA-N
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Description

3-({1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe piperidin-4-yl group is then introduced via amination reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-({1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

3-({1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and piperidin-4-yl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione derivatives: These compounds share the core structure and exhibit similar chemical reactivity.

    Sulfonyl piperidine derivatives: These compounds have similar functional groups and are used in related applications.

Uniqueness

What sets 3-({1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C22H24ClN3O5S

Molecular Weight

478.0 g/mol

IUPAC Name

3-[[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H24ClN3O5S/c1-31-18-6-4-17(5-7-18)26-21(27)14-20(22(26)28)24-16-10-12-25(13-11-16)32(29,30)19-8-2-15(23)3-9-19/h2-9,16,20,24H,10-14H2,1H3

InChI Key

XWSBPBHVDIWQEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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